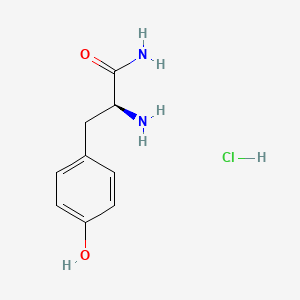

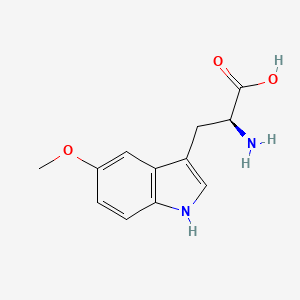

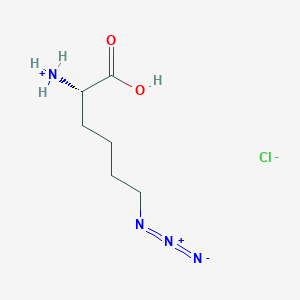

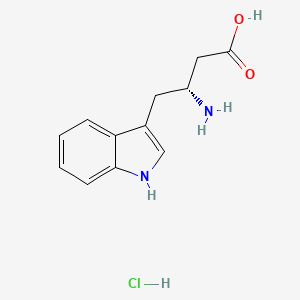

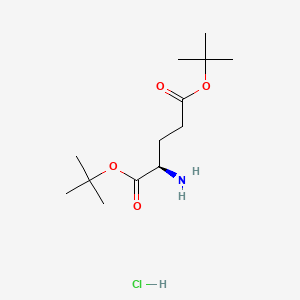

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

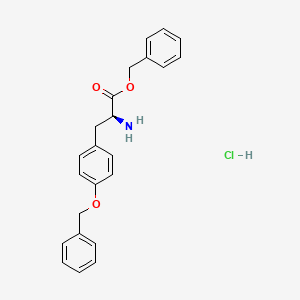

“®-Dibenzyl 2-aminopentanedioate hydrochloride” is a chemical compound with the CAS Number: 146844-02-2. It has a molecular weight of 363.84 and a molecular formula of C19H22ClNO412.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-Dibenzyl 2-aminopentanedioate hydrochloride”.Molecular Structure Analysis

The molecular structure of “®-Dibenzyl 2-aminopentanedioate hydrochloride” consists of 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms12.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “®-Dibenzyl 2-aminopentanedioate hydrochloride”.Physical And Chemical Properties Analysis

“®-Dibenzyl 2-aminopentanedioate hydrochloride” is a white to off-white solid2. It should be stored in a dry room at room temperature12.科学的研究の応用

Synthesis of Multifunctional Dendrimers

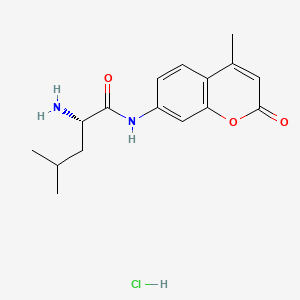

The compound (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride has been utilized in the synthesis of new types of 1 → (2 + 1) C-branched monomers. These monomers are instrumental in constructing multifunctional dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and material science. For instance, di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, a variant of the compound, was prepared in high yields and used to produce first-generation dendrimers. These monomers offer the potential for incorporating two different functional groups on both the surface and interior of the dendrimers, enhancing their functionality and potential applications in various scientific fields (Newkome et al., 2003).

Asymmetric Synthesis in MRI Contrast Agents

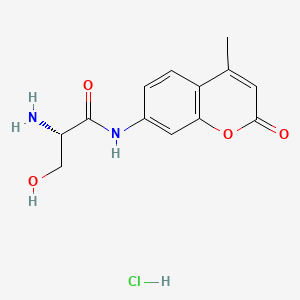

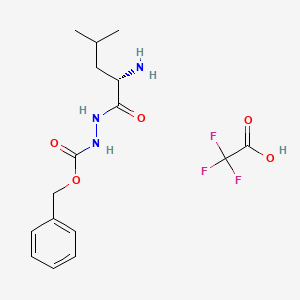

The compound has also been involved in the development of a multigram asymmetric synthesis of chiral tetraazamacrocycles, specifically 2-(R)-2-(4,7,10-Tris tert-butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, 1-tert-butyl ester ((R)-tert-Bu4-DOTAGA). This synthesis is crucial for manufacturing magnetic resonance imaging (MRI) contrast agents. The process achieved high chemical and optical purity, making it valuable for creating high-quality MRI contrast agents and highlighting the compound's significance in medical imaging technology (Levy et al., 2009).

Application in Asymmetric Hydrogenations

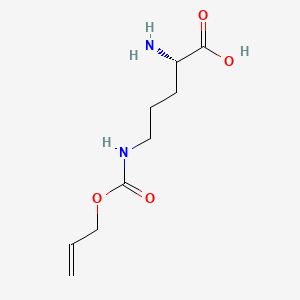

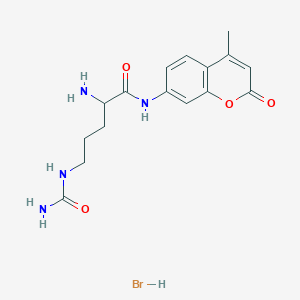

In the realm of catalysis, (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride derivatives have been used in the preparation of optically active diphosphetanyl, which was then applied in rhodium-catalyzed asymmetric hydrogenations. This process is fundamental in the production of enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals, highlighting the compound's role in advancing synthetic chemistry and drug development (Imamoto et al., 2004).

Safety And Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation2.

将来の方向性

I couldn’t find specific information on the future directions of “®-Dibenzyl 2-aminopentanedioate hydrochloride”.

Please note that this information is based on the similar compound “®-Dibenzyl 2-aminopentanedioate hydrochloride”, and may not fully apply to “®-Di-tert-butyl 2-aminopentanedioate hydrochloride”. For accurate information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718556 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | |

CAS RN |

172793-31-6 |

Source

|

| Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。